molecular formula C18H20N4O3 B5777532 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide

Cat. No. B5777532
M. Wt: 340.4 g/mol
InChI Key: TVRQRQUJLFNZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a derivative of 4-nitrobenzamide, which is widely used in the synthesis of various organic compounds. MNPA has been studied extensively for its pharmacological properties, and it has shown promising results in several preclinical studies.

Mechanism of Action

The mechanism of action of MNPA involves its interaction with various cellular targets, including enzymes, receptors, and ion channels. MNPA has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. This inhibition results in the disruption of key cellular processes, including cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the activity of key signaling pathways. MNPA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MNPA is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. MNPA has also been shown to exhibit potent activity against various types of cancer cells, making it a potential candidate for the development of novel anticancer agents. However, there are also some limitations associated with the use of MNPA in laboratory experiments. MNPA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several potential future directions for the study of MNPA. One area of interest is the development of novel anticancer agents based on the structure of MNPA. Further studies are needed to determine the safety and efficacy of MNPA in clinical trials, and to identify potential drug targets for the treatment of various types of cancer. MNPA also has potential applications in the treatment of various inflammatory and oxidative stress-related disorders, and further studies are needed to explore these potential applications. Additionally, the development of more efficient and cost-effective synthesis methods for MNPA could facilitate its use in laboratory experiments and drug development.

Synthesis Methods

The synthesis of MNPA involves the reaction of 4-nitrobenzamide with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, resulting in the formation of MNPA. The process is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a pharmacological agent. MNPA has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Its ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to inhibit the activity of certain enzymes involved in cell signaling pathways.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-5-3-2-4-16(17)19-18(23)14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRQRQUJLFNZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

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